

Indazole Compounds as Potent Kinase Inhibitors: Application Notes and Protocols

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Compound of Interest

Compound Name: (1*H*-Indazol-5-yl)methanamine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology. This document provides detailed application notes on the utility of indazole-based compounds as kinase inhibitors, complete with experimental protocols for their evaluation and quantitative data to guide drug discovery efforts.

Introduction to Indazole-Based Kinase Inhibitors

Indazole is a bicyclic aromatic organic compound consisting of the fusion of a benzene ring and a pyrazole ring. This scaffold is a bioisostere of the purine ring in ATP, enabling it to act as a competitive inhibitor at the kinase active site.^[1] The nitrogen atoms of the indazole ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.^[1] Several indazole-based drugs have received regulatory approval, including Axitinib, Pazopanib, and Niraparib, highlighting the clinical significance of this chemical class.^[2]

The versatility of the indazole core allows for synthetic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.^{[2][3]} Structure-activity relationship (SAR) studies have demonstrated that substitutions at different positions on the indazole ring can significantly impact inhibitory activity against specific kinases.^[2]

Key Kinase Targets of Indazole Compounds

Indazole derivatives have shown inhibitory activity against a wide range of protein kinases, including:

- Tyrosine Kinases:
 - Vascular Endothelial Growth Factor Receptors (VEGFRs)[\[2\]](#)
 - Fibroblast Growth Factor Receptors (FGFRs)[\[2\]](#)
 - Platelet-Derived Growth Factor Receptors (PDGFRs)[\[4\]](#)
 - c-Kit[\[4\]](#)
 - AXL[\[5\]](#)
 - Tropomyosin receptor kinases (TRKs)[\[6\]](#)
- Serine/Threonine Kinases:
 - Aurora Kinases[\[7\]](#)[\[8\]](#)
 - Polo-like Kinase 4 (PLK4)[\[9\]](#)[\[10\]](#)
 - Cyclin-Dependent Kinases (CDKs)[\[2\]](#)
 - Extracellular signal-regulated kinases (ERK1/2)[\[11\]](#)
 - Rho-associated coiled-coil containing protein kinase (ROCK)[\[12\]](#)
 - PKMYT1 Kinase[\[13\]](#)

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative indazole compounds against various kinase targets.

Table 1: Inhibitory Activity of Indazole Compounds against Tyrosine Kinases

| Compound/Drug Name | Target Kinase | IC50 (nM) | Cellular Activity (IC50, nM) | Reference Cell Line |
|--------------------|---------------|-----------|------------------------------|----------------------------|
| Axitinib | VEGFR1 | 0.1 | - | - |
| VEGFR2 | 0.2 | - | - | |
| VEGFR3 | 0.1-0.3 | - | - | |
| PDGFR β | 1.6 | - | - | |
| c-Kit | 1.7 | - | - | |
| Pazopanib | VEGFR-2 | 30 | - | - |
| Compound 13i | VEGFR-2 | 34.5 | - | - |
| Compound 14c | FGFR1 | 9.8 | - | - |
| Erdafitinib | Pan-FGFR | - | - | Urothelial Carcinoma Cells |
| Compound 27a | FGFR1 | < 4.1 | 25.3 | KG1 |
| FGFR2 | 2.0 | 77.4 | 25.3 | SNU-16 |
| Compound B31 | TRKA G595R | - | 4.7 | Ba/F3 |
| TRKA G667C | - | 9.9 | 25.3 | Ba/F3 |
| (Wild-type) | - | 0.3 | 25.3 | KM-12 |
| Compound 54 | AXL | - | - | - |

Data sourced from multiple studies.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Inhibitory Activity of Indazole Compounds against Serine/Threonine Kinases

| Compound/Drug Name | Target Kinase | IC50 (nM) | Cellular Activity (IC50, μ M) | Reference Cell Line |
|--------------------|----------------------------|-----------|-----------------------------------|------------------------|
| SR-1459 | ROCK-II | 13 | - | - |
| SR-715 | ROCK-II | 80 | - | - |
| SR-899 | ROCK-II | 100 | - | - |
| Compound C05 | PLK4 | < 0.1 | 0.948 | IMR-32 (neuroblastoma) |
| 0.979 | MCF-7 (breast cancer) | | | |
| 1.679 | H460 (non-small cell lung) | | | |
| CZL-S092 | PLK4 | 0.9 | > 1 | IMR-32, SH-SY5Y |
| Compound 17 | Aurora A/B | - | - | - |
| Compound 21 | Aurora B | - | - | - |
| Compound 30 | Aurora A | - | - | - |
| Indazole Amide | ERK1/2 | Potent | - | HT29 |

Data sourced from multiple studies.[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[14\]](#)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel indazole-based kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[\[4\]](#)[\[13\]](#)

Materials:

- Purified kinase enzyme
- Kinase-specific substrate (peptide or protein)
- ATP
- Test indazole compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay plates (e.g., 96-well or 384-well)
- Plate reader capable of measuring luminescence

Procedure:

- Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and various concentrations of the test indazole compound in a suitable kinase assay buffer.
- Kinase Reaction: Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[\[4\]](#)

Materials:

- Cell line of interest expressing the target kinase
- Test indazole compounds
- Cell lysis buffer
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (specific for the phosphorylated substrate and total protein)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the indazole inhibitor for a specified duration.
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them to extract total proteins.
- Protein Quantification: Determine the protein concentration of each lysate.

- SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate with a primary antibody specific for the phosphorylated form of the target substrate.
 - Wash and incubate with an HRP-conjugated secondary antibody.
- Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
- Data Analysis: Quantify the band intensity corresponding to the phosphorylated substrate. A reduction in band intensity in inhibitor-treated cells compared to untreated cells indicates inhibitory activity. Normalize to a loading control (e.g., total protein or a housekeeping gene).

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by inhibiting kinases involved in cell growth and survival.[\[1\]](#)

Materials:

- Cancer cell line of interest
- Test indazole compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a specialized buffer)
- 96-well plates
- Microplate reader

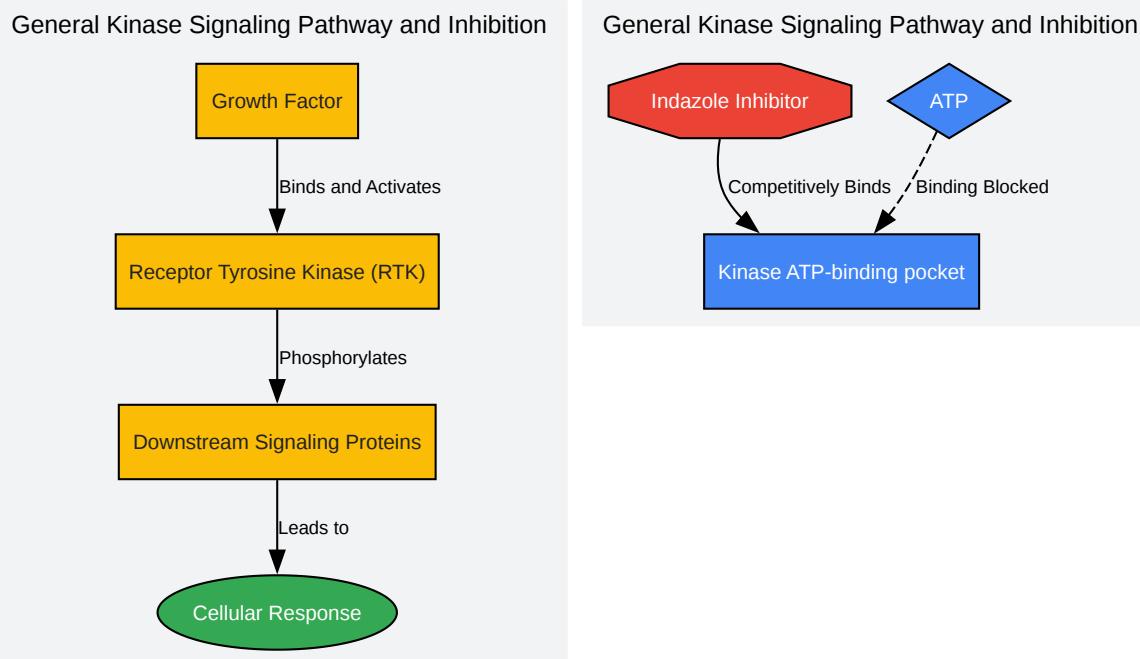
Procedure:

- Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the indazole compound and incubate for a set period (e.g., 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizations

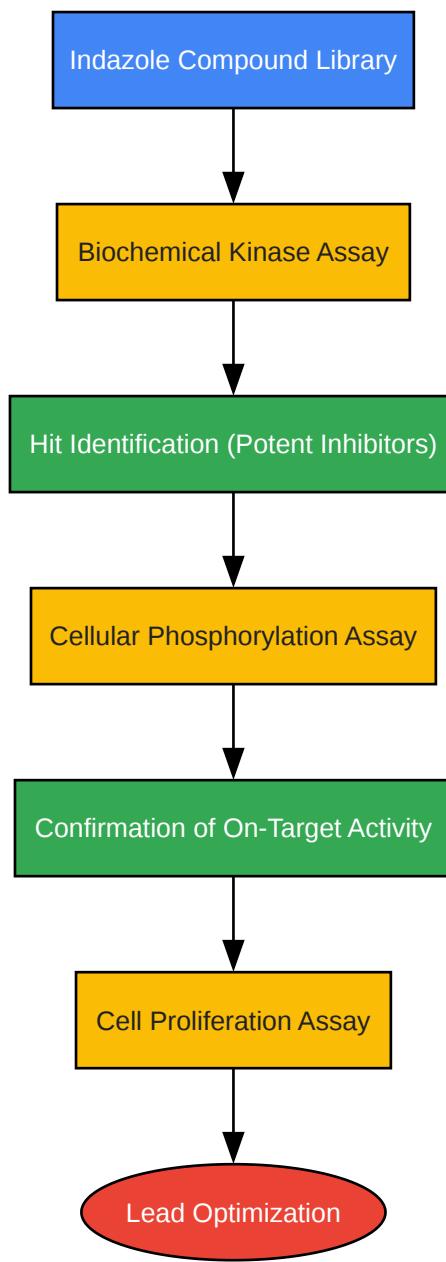
The following diagrams illustrate key concepts and workflows related to indazole-based kinase inhibitors.

General Kinase Signaling Pathway and Inhibition

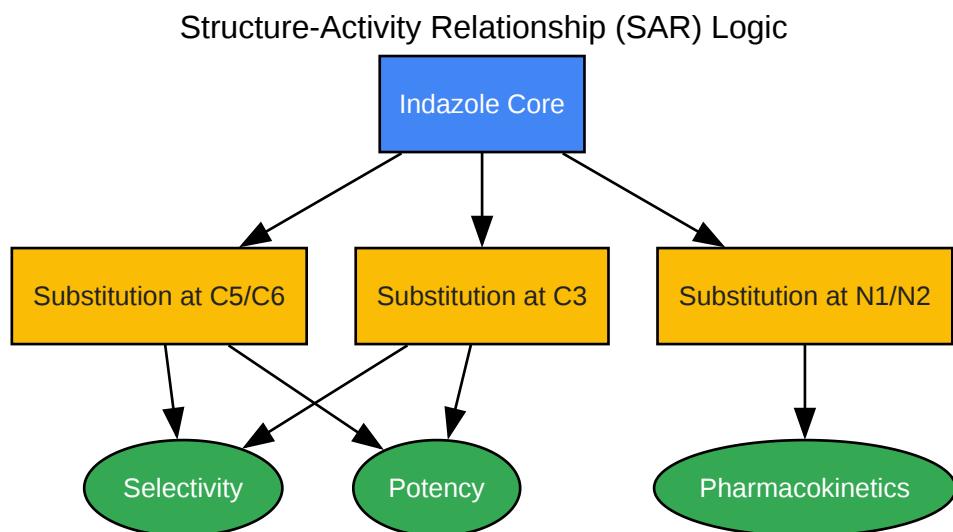
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Caption: Mechanism of action of indazole kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

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Caption: Workflow for evaluating indazole kinase inhibitors.



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